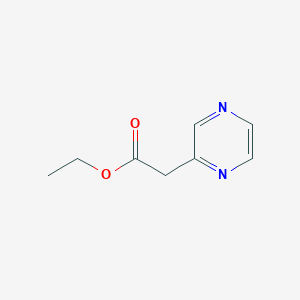

Ethyl 2-(pyrazin-2-YL)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-pyrazin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHSECDFTBXQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613383 | |

| Record name | Ethyl (pyrazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-23-7 | |

| Record name | Ethyl (pyrazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-(pyrazin-2-yl)acetate: A Technical Guide to Key Methodologies

Abstract

Ethyl 2-(pyrazin-2-yl)acetate is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The pyrazine core is a common motif in numerous biologically active compounds, making efficient access to its derivatives a subject of significant research interest.[1][2] This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore classical methodologies, such as nucleophilic substitution on pre-functionalized pyrazines, alongside modern, direct C-H functionalization strategies like the Minisci reaction. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and practical, field-proven insights for each route. Detailed protocols, comparative data, and workflow visualizations are provided to serve as a comprehensive resource for laboratory application.

Introduction

Chemical Profile and Significance

This compound (C₈H₁₀N₂O₂) is an organic compound featuring an ethyl ester moiety attached to a pyrazine ring at the C-2 position via a methylene bridge. The pyrazine ring, an electron-deficient diazine, imparts unique electronic properties and reactivity to the molecule, making it a versatile intermediate.[1][3] Its structure is a valuable scaffold in medicinal chemistry, often serving as a precursor for more complex derivatives with potential therapeutic activities.[4]

Importance in Drug Discovery

The pyrazine heterocycle is a privileged structure found in numerous FDA-approved drugs and natural products.[2][5] Its ability to act as a hydrogen bond acceptor and its metabolic stability contribute to its prevalence in drug design. Consequently, functionalized pyrazines like this compound are highly sought-after starting materials for constructing novel pharmaceutical candidates.[1]

Overview of Synthetic Strategies

The synthesis of this compound presents a distinct chemical challenge primarily due to the electron-deficient nature of the pyrazine ring. This property makes it resistant to classical electrophilic aromatic substitution but susceptible to nucleophilic and radical additions.[2][6] Key synthetic strategies, therefore, leverage this inherent reactivity. This guide will focus on two principal, contrasting approaches:

-

Classical Nucleophilic Substitution: A traditional, multi-step approach involving the reaction of a pre-halogenated pyrazine with a nucleophilic source of the ethyl acetate group.

-

Direct C-H Functionalization: A modern, more atom-economical approach that directly functionalizes a C-H bond on the parent pyrazine ring, exemplified by the Minisci-type radical reaction.[6][7]

Pathway I: Nucleophilic Aromatic Substitution

This classical approach relies on the reaction of an activated pyrazine, typically 2-chloropyrazine, with a carbanion equivalent of ethyl acetate. The chloro-substituent serves a dual purpose: it activates the ring towards nucleophilic attack and acts as a leaving group.

Mechanistic Rationale

The electron-withdrawing nitrogen atoms of the pyrazine ring, combined with the inductive effect of the chlorine atom, render the carbon atoms of the ring electrophilic. This allows for a nucleophilic aromatic substitution (SNAr) reaction. A strong base is used to deprotonate the α-carbon of ethyl acetate, generating a nucleophilic enolate. This enolate then attacks the C-2 position of 2-chloropyrazine, leading to the displacement of the chloride ion and formation of the desired product. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical to ensure complete enolate formation without competing side reactions.

Detailed Experimental Protocol

Reaction: 2-Chloropyrazine + Ethyl acetate → this compound

-

Inert Atmosphere Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Base Suspension: Dry tetrahydrofuran (THF) is added to the flask via syringe, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). The suspension is cooled to 0 °C in an ice bath.

-

Enolate Formation: A solution of ethyl acetate in dry THF is added dropwise to the stirred NaH suspension over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the sodium enolate.

-

Nucleophilic Addition: A solution of 2-chloropyrazine[8] in dry THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield pure this compound.

Visualization: Nucleophilic Substitution Workflow

Caption: Workflow for SNAr synthesis of this compound.

Data Summary: Nucleophilic Substitution

| Parameter | Value / Observation | Source / Rationale |

| Starting Materials | 2-Chloropyrazine, Ethyl Acetate, Sodium Hydride | Commercially available |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, good for enolate stability |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |

| Typical Yield | 40-60% | Dependent on purity of reagents and anhydrous conditions |

| Purification | Silica Gel Column Chromatography | Standard for separating product from starting materials and byproducts |

| Key Advantage | Utilizes well-understood, classical reaction mechanisms | High reliability and predictability |

| Key Disadvantage | Requires stoichiometric base, anhydrous conditions, and is multi-step | Less atom-economical, sensitive to moisture |

Pathway II: Direct C-H Functionalization via Minisci Reaction

The Minisci reaction is a powerful tool in modern heterocyclic chemistry, enabling the direct alkylation of electron-deficient aromatic rings via a radical mechanism.[6] This approach offers a more convergent and atom-economical route to the target molecule compared to classical methods.[2][9]

Mechanistic Rationale

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus highly electron-deficient) N-heterocycle.[6][7] The key steps are:

-

Radical Generation: An alkyl radical is generated from a suitable precursor. To form the desired product, the •CH₂COOEt radical is needed. This can be generated from sources like ethyl iodoacetate via photoredox catalysis or from ethyl glyoxalate via oxidative decarboxylation.

-

Acidic Activation: The reaction is performed under acidic conditions (e.g., using sulfuric acid or trifluoroacetic acid) to protonate the pyrazine. This protonation lowers the LUMO energy of the heterocycle, making it highly susceptible to attack by the nucleophilic radical.[7]

-

Radical Addition: The •CH₂COOEt radical adds to the protonated pyrazine ring, typically at the C-2 or C-6 position, which are the most electron-deficient.

-

Re-aromatization: The resulting radical cation intermediate is oxidized, losing a hydrogen atom to regenerate the aromatic system and yield the final product. An oxidant like ammonium persulfate is commonly used for this step.[6]

A significant advantage of this method is that it avoids the need for pre-functionalization of the pyrazine ring.[6] However, a potential drawback is the formation of regioisomers, although for pyrazine, addition at the 2-position is generally favored.[6]

Detailed Experimental Protocol

Reaction: Pyrazine + Radical Precursor → this compound

-

Reaction Setup: To a solution of pyrazine in a suitable solvent (e.g., a mixture of acetonitrile and water or dichloromethane) in a round-bottom flask, add the chosen acid (e.g., trifluoroacetic acid).

-

Addition of Reagents: Add the radical precursor (e.g., ethyl glyoxalate) and the radical initiator/oxidant system (e.g., ammonium persulfate and a catalytic amount of silver nitrate).

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 60-80 °C) and stir vigorously for several hours. The reaction is often run under an inert atmosphere.

-

Monitoring: Track the consumption of pyrazine and the formation of the product using GC-MS or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and neutralize the acid by the careful addition of a base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate this compound.

Visualization: Minisci Reaction Workflow

Caption: Workflow for Minisci C-H functionalization synthesis.

Data Summary: Minisci Reaction

| Parameter | Value / Observation | Source / Rationale |

| Starting Materials | Pyrazine, Radical Precursor, Oxidant, Acid | Utilizes the parent heterocycle |

| Key Reagents | Ammonium Persulfate, Silver Nitrate (catalytic) | Classic Minisci conditions for radical generation[6] |

| Temperature | 60-80 °C | Thermal initiation of the radical process |

| Typical Yield | 50-75% | Generally higher and more efficient than multi-step routes |

| Purification | Silica Gel Column Chromatography | Necessary to remove byproducts and unreacted starting material |

| Key Advantage | Direct C-H functionalization, high atom economy[6] | More "green" and convergent approach |

| Key Disadvantage | Potential for regioisomer formation, requires careful optimization | Can be sensitive to substrate and radical stability |

Comparative Analysis and Field Insights

The choice between the classical SNAr pathway and the modern Minisci reaction depends heavily on the specific context of the synthesis, including scale, available equipment, and the chemist's objectives.

-

For Discovery Chemistry (Small Scale): The Minisci reaction is often superior. Its convergent nature allows for the rapid synthesis of analogs by simply changing the radical precursor. It avoids the need to synthesize or procure halogenated pyrazines, streamlining the process.

-

For Process Development (Large Scale): The SNAr reaction, while less atom-economical, may be preferred. The reaction conditions are often more traditional and may be easier to scale up safely compared to radical reactions that can be exothermic and sensitive. The starting materials, 2-chloropyrazine and ethyl acetate, are bulk commodities.

-

Green Chemistry Perspective: The Minisci reaction is inherently "greener" as it is a C-H functionalization reaction, reducing the number of synthetic steps and the amount of waste generated from protecting groups or pre-functionalization.[9]

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The classical nucleophilic substitution route offers a reliable and well-understood, albeit less efficient, method. In contrast, the direct C-H functionalization via the Minisci reaction represents a modern, elegant, and highly atom-economical strategy that is particularly powerful for rapid analog synthesis in a research setting. The selection of the optimal pathway requires a careful evaluation of factors such as reaction scale, cost, safety, and environmental impact. As the demand for efficient and sustainable chemical syntheses grows, direct C-H functionalization methods are poised to become the standard for accessing valuable heterocyclic building blocks like this compound.

References

- 1. Buy Ethyl 2-(6-chloropyrazin-2-YL)acetate | 1071455-09-8 [smolecule.com]

- 2. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Minisci reaction - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. 2-氯吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 2-(pyrazin-2-yl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(pyrazin-2-yl)acetate is a heterocyclic compound featuring a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with an ethyl acetate group. This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to the versatile chemical reactivity of the pyrazine moiety and the ester functional group. Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The presence of the pyrazine core in several clinically approved drugs underscores its importance as a privileged scaffold in pharmaceutical research.[3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1060815-23-7 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | Not explicitly stated in the provided search results. Typically, similar compounds are colorless to pale yellow liquids or low-melting solids. | |

| Boiling Point | Data not available in the provided search results. | |

| Melting Point | Data not available in the provided search results. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Solubility in water is likely to be limited. |

Molecular Structure

The structure of this compound consists of a pyrazine ring connected at the 2-position to a methylene group, which is in turn bonded to the carbonyl carbon of an ethyl ester.

Caption: 2D structure of this compound.

Synthesis

The synthesis of this compound can be achieved through several routes, with the most common being the Fischer esterification of the corresponding carboxylic acid, 2-(pyrazin-2-yl)acetic acid. This method involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.[4][5][6][7][8]

Experimental Protocol: Fischer Esterification of 2-(Pyrazin-2-yl)acetic acid

This protocol is a generalized procedure based on standard Fischer esterification methods.[4][5][6]

Materials:

-

2-(Pyrazin-2-yl)acetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(pyrazin-2-yl)acetic acid in an excess of anhydrous ethanol (typically 10-20 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

-

Wash the organic layer with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the pyrazine ring and the ethyl acetate moiety.

-

Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, especially if activating groups are present. The nitrogen atoms can also be protonated or alkylated.

-

α-Methylene Group: The methylene group adjacent to both the pyrazine ring and the ester carbonyl is activated and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.[9]

-

Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or amidation reactions.

Caption: Key reaction pathways of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.0-9.0 ppm), a singlet for the α-methylene protons, and a quartet and a triplet for the ethyl group of the ester.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyrazine ring, the carbonyl carbon of the ester (around 170 ppm), the α-methylene carbon, and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching vibration of the ester group (around 1730-1750 cm⁻¹), as well as C-O stretching bands and characteristic absorptions for the aromatic pyrazine ring.[10][11]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functionality.[6][12]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazine scaffold is a key component in numerous bioactive compounds.

-

Kinase Inhibitors: The pyrazine ring is a common motif in kinase inhibitors, which are a major class of anticancer drugs.[3] this compound can serve as a starting material for the synthesis of novel kinase inhibitors.

-

Antibacterial Agents: Pyrazine derivatives have been investigated for their antibacterial properties.[13][14] This compound can be used to synthesize novel pyrazine-containing molecules with potential antibacterial activity.

-

Antiviral Agents: The pyrazine nucleus is present in some antiviral drugs.[15][16] this compound can be a precursor for the development of new antiviral compounds.

Conclusion

This compound is a synthetically versatile molecule with significant potential in medicinal chemistry and materials science. Its combination of an electron-deficient aromatic pyrazine ring and a reactive ester functionality makes it an attractive starting material for the synthesis of a wide range of functionalized heterocyclic compounds. Further exploration of its reactivity and its incorporation into novel molecular scaffolds is likely to lead to the discovery of new therapeutic agents and advanced materials.

References

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ethyl 2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetate CAS#: [m.chemicalbook.com]

- 12. Showing Compound 2-Ethylpyrazine (FDB008533) - FooDB [foodb.ca]

- 13. Design, synthesis and antibacterial activities of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing Schiff base formation as FabH inhibitory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 16. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(pyrazin-2-yl)acetate

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 2-(pyrazin-2-yl)acetate (CAS No. 1060815-23-7).[1] As a heterocyclic compound of interest in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount.[2][3] This document details the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of these spectra is grounded in fundamental principles and comparative data from related structures, offering field-proven insights for researchers. Methodologies for data acquisition and a plausible synthetic context are also provided to create a self-validating framework for analysis.

Molecular Structure and Physicochemical Properties

This compound is composed of a pyrazine ring linked via a methylene bridge to an ethyl ester functional group. This structure dictates its characteristic spectroscopic signature. The numbering convention used for NMR assignments is illustrated below.

Molecular Structure Diagram

Caption: Numbered structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 1060815-23-7 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The pyrazine ring protons will appear in the aromatic region, while the ethyl and methylene bridge protons will be in the aliphatic region.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H12 (CH₃-Ethyl) | ~ 1.25 | Triplet (t) | 3H | ~ 7.1 |

| H7 (-CH₂-Pyrazine) | ~ 3.80 | Singlet (s) | 2H | - |

| H11 (O-CH₂-Ethyl) | ~ 4.20 | Quartet (q) | 2H | ~ 7.1 |

| H5, H6 (Pyrazine) | ~ 8.50 - 8.60 | Multiplet (m) | 2H | - |

| H3 (Pyrazine) | ~ 8.70 | Singlet (s) or Doublet (d) | 1H | - |

Interpretation:

-

Ethyl Group (H12 & H11): The classic signature of an ethyl ester is a triplet around 1.25 ppm (H12) and a quartet around 4.20 ppm (H11).[4] The triplet arises from the coupling of the methyl protons with the two adjacent methylene protons (n+1 rule, 2+1=3). The quartet is due to the methylene protons coupling with the three adjacent methyl protons (3+1=4).

-

Methylene Bridge (H7): The two protons on C7 are chemically equivalent and have no adjacent protons, resulting in a singlet at approximately 3.80 ppm. Its downfield shift is due to the deshielding effects of the adjacent pyrazine ring and the carbonyl group.

-

Pyrazine Protons (H3, H5, H6): The three protons on the pyrazine ring are in the aromatic region. Due to the electron-withdrawing nature of the two nitrogen atoms, these protons are significantly deshielded and appear far downfield. H3 is often the most downfield, appearing as a sharp signal, while H5 and H6 may appear as a more complex multiplet due to mutual coupling.[5]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum is expected to show eight signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C12 (CH₃-Ethyl) | ~ 14.2 |

| C7 (-CH₂-Pyrazine) | ~ 42.0 |

| C11 (O-CH₂-Ethyl) | ~ 61.5 |

| C6 (Pyrazine) | ~ 143.0 |

| C3 (Pyrazine) | ~ 144.5 |

| C5 (Pyrazine) | ~ 145.0 |

| C2 (Pyrazine) | ~ 150.0 |

| C8 (C=O, Ester) | ~ 170.0 |

Interpretation:

-

Aliphatic Carbons (C12, C7, C11): The ethyl group carbons (C12 and C11) appear at characteristic shifts for ethyl esters.[6] The methylene bridge carbon (C7) is found further downfield due to its attachment to the aromatic ring.

-

Aromatic Carbons (C2, C3, C5, C6): The pyrazine ring carbons resonate between 143-150 ppm. The carbon atom C2, situated between the two nitrogen atoms and bearing the substituent, is expected to be the most downfield.

-

Carbonyl Carbon (C8): The ester carbonyl carbon (C8) appears at a characteristic downfield position around 170 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the ester group and the pyrazine ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 3050 | Medium-Weak | Aromatic C-H | Stretch |

| ~ 2980 | Medium | Aliphatic C-H | Stretch |

| ~ 1745 | Strong | Ester C=O | Stretch |

| ~ 1580, 1470 | Medium | Aromatic C=N, C=C | Ring Stretch |

| ~ 1240 | Strong | Ester C-O | Asymmetric Stretch |

| ~ 1180 | Strong | Ester C-O | Symmetric Stretch |

Interpretation: The most prominent peak will be the strong C=O stretch of the ester at approximately 1745 cm⁻¹, which is a definitive marker for this functional group.[8] Additionally, two strong C-O stretching bands confirm the ester linkage. The presence of the pyrazine ring is indicated by the C=N and C=C stretching vibrations in the 1470-1580 cm⁻¹ region and the weak aromatic C-H stretches above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. For this compound, Electron Ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Fragments (EI)

| m/z | Predicted Fragment | Identity |

| 166 | [C₈H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 121 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 94 | [C₄H₄N₂CH₂]⁺ | Pyrazinylmethyl cation |

| 93 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |

| 80 | [C₄H₄N₂]⁺ | Pyrazine radical cation |

Interpretation and Fragmentation Pathway: The molecular ion peak (M⁺) is expected at m/z 166, confirming the molecular weight. A common and significant fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield an acylium ion at m/z 121.[9] Another key fragmentation is the cleavage of the C-C bond between the methylene group and the ring, leading to the formation of a pyrazine radical cation at m/z 80 or a pyrazinylmethyl cation at m/z 94.

Proposed Fragmentation Pathway Diagram

Caption: Plausible MS fragmentation of this compound.

Illustrative Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols should be employed.

Protocol Workflow Diagram

Caption: General workflow for spectroscopic analysis.

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 400 MHz spectrometer, obtaining ¹H, ¹³C, and DEPT-135 spectra for full structural assignment.[10]

-

-

IR Spectroscopy:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by taking a background spectrum of air.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[5]

-

-

Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.

-

Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Use Electron Ionization (EI) at 70 eV.

-

The mass analyzer will scan a mass range, for example, from m/z 40 to 400.

-

Synthesis Context

This compound is typically synthesized via standard organic chemistry reactions. A common and effective method is the direct esterification of 2-(pyrazin-2-yl)acetic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification).[2] An alternative route involves the nucleophilic substitution of a suitable leaving group on a pyrazine derivative with an ethyl acetate enolate or a related nucleophile.[2] The choice of method depends on the availability and stability of starting materials.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework. The IR spectrum confirms the presence of the key ester and pyrazine functional groups, while mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic profile serves as a crucial reference for quality control, reaction monitoring, and further research in the development of novel pyrazine-based compounds.

References

- 1. 1060815-23-7|this compound|BLD Pharm [bldpharm.com]

- 2. Buy Ethyl 2-(6-chloropyrazin-2-YL)acetate | 1071455-09-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl acetate(141-78-6) 1H NMR [m.chemicalbook.com]

- 5. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]

- 7. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl Acetate [webbook.nist.gov]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl 2-(pyrazin-2-yl)acetate (CAS 1060815-23-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(pyrazin-2-yl)acetate is a heterocyclic compound featuring a pyrazine ring, a core structure present in numerous biologically active molecules and approved pharmaceuticals.[1] The pyrazine moiety is a key pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] This guide provides a comprehensive overview of the known properties, a plausible synthetic route, predicted spectral data, and potential applications of this compound, serving as a valuable resource for its utilization in research and drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1060815-23-7 | [3][4] |

| Molecular Formula | C8H10N2O2 | [3] |

| Molecular Weight | 166.18 g/mol | [3][4] |

| SMILES | O=C(OCC)CC1=NC=CN=C1 | [3] |

| InChI Key | OSHSECDFTBXQLP-UHFFFAOYSA-N | [5] |

| Storage | Inert atmosphere, room temperature | [4] |

Predicted Physical Properties:

Due to the lack of experimentally determined physical properties, the following are predictions based on the structure and data from similar compounds:

-

Appearance: Likely a colorless to pale yellow liquid or low-melting solid.

-

Boiling Point: Estimated to be in the range of 200-250 °C at atmospheric pressure.

-

Solubility: Expected to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route to this compound is through the Fischer esterification of 2-(pyrazin-2-yl)acetic acid. This method is a well-established and straightforward approach for the synthesis of esters.[6]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-(pyrazin-2-yl)acetic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the acidic catalyst by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the pyrazine ring and the ethyl acetate moiety.

-

Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, particularly if activating groups are present. The nitrogen atoms are weakly basic.

-

Ethyl Acetate Moiety: The ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The α-methylene protons are weakly acidic and can be deprotonated with a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Predicted Spectral Data

While experimental spectra for this specific compound are not widely published, the following are predictions based on the analysis of its structure and data from analogous compounds.[7][8][9][10][11]

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | Pyrazine H |

| ~8.5 | d | 1H | Pyrazine H |

| ~8.4 | d | 1H | Pyrazine H |

| ~4.2 | q | 2H | -OCH2CH3 |

| ~3.8 | s | 2H | -CH2-COOEt |

| ~1.3 | t | 3H | -OCH2CH3 |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~150 | Pyrazine C |

| ~145 | Pyrazine C |

| ~144 | Pyrazine C |

| ~143 | Pyrazine C |

| ~61 | -OCH2CH3 |

| ~40 | -CH2-COOEt |

| ~14 | -OCH2CH3 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1580, 1480 | C=N, C=C stretch (pyrazine ring) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 166.18

-

Key Fragmentation Peaks: Expect fragments corresponding to the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), and fragmentation of the pyrazine ring.

Potential Applications in Research and Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

Signaling Pathway for Pyrazine-based Therapeutics

Caption: Potential mechanisms of action for pyrazine-based therapeutic agents.

The ester functionality of this compound makes it a versatile starting material for the synthesis of amides, hydrazides, and other derivatives, which can then be further modified to create libraries of compounds for screening against various biological targets. Given the known activities of pyrazine derivatives, this compound is of particular interest for the development of novel agents in oncology, infectious diseases, and inflammatory disorders.[1][2]

Safety Information

Based on available supplier data, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[3]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound, CAS 1060815-23-7, is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a solid foundation of its known properties, a reliable synthetic protocol, and predicted spectral data based on sound chemical principles and data from related compounds. Its utility as a precursor to a wide range of pyrazine derivatives makes it a compound of high interest for researchers aiming to develop novel therapeutic agents.

References

- 1. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. achmem.com [achmem.com]

- 4. 1060815-23-7|this compound|BLD Pharm [bldpharm.com]

- 5. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Ethyl 2-(6-chloropyrazin-2-YL)acetate | 1071455-09-8 [smolecule.com]

- 7. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 11. Ethyl acetate(141-78-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-(pyrazin-2-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(pyrazin-2-yl)acetate, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental chemical and physical properties, provide a detailed and validated protocol for its synthesis, and explore its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of pyrazine-containing scaffolds.

Introduction: The Significance of the Pyrazine Moiety

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and serves as a versatile scaffold for the design of bioactive molecules. These compounds are known to interact with a wide range of biological targets, leading to their investigation for various therapeutic applications, including antiviral and anticancer therapies.[1][2][3] this compound, in particular, serves as a valuable starting material and intermediate, offering a reactive handle for further molecular elaboration.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [4][5] |

| Molecular Weight | 166.18 g/mol | [4][5] |

| CAS Number | 1060815-23-7 | [6] |

| Appearance | Light yellow to yellow liquid | [7] |

| Storage Conditions | 2-8°C, sealed storage, away from moisture | [7] |

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound can be approached through several routes. A common and reliable method involves the esterification of pyrazin-2-ylacetic acid. This process is favored for its straightforward nature and amenability to scale-up.

Synthesis Workflow Diagram

Caption: Fischer Esterification of Pyrazin-2-ylacetic Acid.

Step-by-Step Experimental Protocol

This protocol details the Fischer esterification of pyrazin-2-ylacetic acid to yield this compound.

Materials:

-

Pyrazin-2-ylacetic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrazin-2-ylacetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Causality Insight: Sulfuric acid acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the pyrazine ring, as well as a singlet for the methylene protons adjacent to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon, and the carbons of the pyrazine ring.

Note: Specific chemical shift values can vary depending on the solvent and instrument used. Researchers should compare their obtained spectra with reference data where available.[8][9]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation.[10][11]

Applications in Drug Development: A Versatile Scaffold

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The pyrazine core is a key pharmacophore in several approved drugs and clinical candidates.

Antiviral Agents

The pyrazine nucleus is a component of several antiviral drugs. For instance, Favipiravir, a broad-spectrum antiviral agent, contains a substituted pyrazine ring.[1][12] this compound can be utilized as a starting material to introduce the pyrazine moiety into novel molecular frameworks aimed at inhibiting viral replication.[13][14]

Anticancer Agents

Pyrazine derivatives have also shown promise as anticancer agents.[15][16][17][18] The planar nature of the pyrazine ring allows for potential intercalation with DNA, while its ability to participate in hydrogen bonding and other non-covalent interactions makes it a suitable scaffold for designing enzyme inhibitors. This compound provides a convenient entry point for the synthesis of libraries of pyrazine-containing compounds for screening against various cancer cell lines and molecular targets.

Logical Relationship in Drug Discovery

Caption: From Building Block to Drug Candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the inherent biological relevance of the pyrazine scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its applications in drug discovery, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- Smolecule. Ethyl 2-(6-chloropyrazin-2-YL)acetate | 1071455-09-8. Smolecule. Accessed December 19, 2023.

- ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities.

- RSC Publishing. Synthesis, thermal property and antifungal evaluation of pyrazine esters. Royal Society of Chemistry. Accessed December 19, 2023.

- PubMed. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters.

- The Royal Society of Chemistry. Supplemental Information. The Royal Society of Chemistry. Accessed December 19, 2023.

- PubMed Central. 1-[2-(Pyrazin-2-ylsulfanyl)ethyl]pyrazine-2(1H)-thione.

- ChemicalBook. ethyl 2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetate. ChemicalBook. Accessed December 19, 2023.

- PubMed. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies.

- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Accessed December 19, 2023.

- PubMed. Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group.

- PubMed Central. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line.

- Acta Naturae. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.

- ResearchGate. Synthesis of 2-substituted pyrazine derivatives as antibacterial agents | Request PDF.

- Google Patents. US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.

- Google Patents. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.

- PubMed Central. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters.

- BLD Pharm. 1060815-23-7|this compound|BLD Pharm. BLD Pharm. Accessed December 19, 2023.

- CymitQuimica. This compound. CymitQuimica. Accessed December 19, 2023.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Accessed December 19, 2023.

- NIST. Pyrazine, ethyl-. National Institute of Standards and Technology. Accessed December 19, 2023.

- Achmem.

- The Royal Society of Chemistry. Supplementary Data Journal. The Royal Society of Chemistry. Accessed December 19, 2023.

- ChemicalBook. ethyl 2-(3-chloropyrazin-2-yl)acetate | 914360-82-0. ChemicalBook. Accessed December 19, 2023.

- Google Patents. CN108822047B - Synthesis method of natural 2-acetylpyrazine.

- Google Patents. US3746711A - Preparation of pyrazine derivatives.

- PubMed Central. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2.

- PubMed. Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds.

- ResearchGate. Synthesis of ethyl 2‐cyano‐2‐(2‐(4‐R²‐1‐R¹‐1H‐pyrazol‐3‐yl)hydrazine‐ylidene)acetates 4.

- ResearchGate. Mass spectrometric study of some pyrazoline derivatives.

- ResearchGate. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties.

- Google Patents. EP2218720B1 - 2-2'-Bis-thiazole derivatives as antiviral agents.

- MDPI. Anti-Cancer Agents: Synthesis and Evaluation of Pharmacological Activity. MDPI. Accessed December 19, 2023.

- ResearchGate. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

- Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. Doc Brown's Chemistry. Accessed December 19, 2023.

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. achmem.com [achmem.com]

- 6. 1060815-23-7|this compound|BLD Pharm [bldpharm.com]

- 7. ethyl 2-(3-chloropyrazin-2-yl)acetate | 914360-82-0 [amp.chemicalbook.com]

- 8. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 13. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Strategic Utility of Ethyl 2-(Pyrazin-2-yl)acetate: A Heterocyclic Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(pyrazin-2-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal and materials chemistry. Its unique electronic properties, stemming from the pyrazine core, coupled with the reactivity of the ethyl acetate moiety, render it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, with a focus on its role in the development of pharmacologically active agents and functional materials. Detailed experimental protocols, mechanistic insights, and a survey of its utility in constructing key molecular scaffolds are presented to empower researchers in leveraging this potent synthetic tool.

Introduction: The Pyrazine Scaffold in Drug Discovery and Beyond

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals and bioactive natural products.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1] Its presence in a molecule can influence a range of physicochemical properties, including solubility, metabolic stability, and receptor-binding affinity. This compound, with its reactive ester and methylene groups, serves as an exceptional entry point for the elaboration of the pyrazine core, enabling the construction of diverse molecular architectures.

This guide will delve into the synthetic pathways to access this key building block, explore its reactivity in fundamental organic transformations, and showcase its application in the synthesis of molecules with significant biological activity.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic strategies. While a definitive, publicly available, step-by-step protocol for the parent compound is not readily found in the literature, the synthesis of its chlorinated analog, ethyl 2-(6-chloropyrazin-2-yl)acetate, provides valuable and adaptable methodologies.[2]

Direct Esterification of Pyrazin-2-ylacetic Acid

A straightforward and classical approach involves the Fischer esterification of the corresponding carboxylic acid, 2-(pyrazin-2-yl)acetic acid. This method is characterized by its simplicity and the use of readily available reagents.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound via Fischer esterification.

Experimental Protocol (Adapted from the synthesis of the chlorinated analog):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(pyrazin-2-yl)acetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Nucleophilic Substitution on a Halopyrazine

Reaction Scheme:

Figure 2: General scheme for the synthesis of this compound via nucleophilic substitution.

Experimental Protocol:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong base, such as sodium ethoxide or sodium hydride, in a dry aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution in an ice bath.

-

Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the cooled base solution with stirring to generate the enolate.

-

Addition of Halopyrazine: Add a solution of 2-halopyrazine (e.g., 2-chloropyrazine) in the same dry solvent to the enolate solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, and purify as described in the esterification protocol.

Reactivity and Synthetic Applications

This compound is a bifunctional molecule, with reactive sites at the ester carbonyl, the α-methylene group, and the pyrazine ring itself. This trifecta of reactivity makes it a powerful tool in the hands of a synthetic chemist.

Reactions at the α-Methylene Position

The protons on the carbon adjacent to the ester carbonyl are acidic and can be readily removed by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

The enolate of this compound can be alkylated with a range of electrophiles, such as alkyl halides, to introduce substituents at the α-position. This is a fundamental transformation for building molecular complexity.

Claisen and Dieckmann Condensations: The enolate is a key intermediate in Claisen and Dieckmann condensation reactions. In a Claisen condensation, the enolate reacts with another ester molecule to form a β-keto ester.[3][4] The intramolecular version of this reaction, the Dieckmann condensation, is particularly useful for the synthesis of five- and six-membered rings.[5][6]

Knoevenagel and Aldol-type Condensations: The active methylene group can also participate in Knoevenagel condensations with aldehydes and ketones, and in Aldol-type additions to form α,β-unsaturated systems.

Reaction with Diethyl Oxalate: A particularly useful reaction is the condensation with diethyl oxalate to form a pyrazinyl-substituted β-keto ester. This product is a versatile intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines.

Illustrative Reaction Scheme with Diethyl Oxalate:

Figure 3: Condensation of this compound with diethyl oxalate.

Reactions Involving the Pyrazine Ring

The pyrazine ring can undergo a variety of transformations, particularly when substituted with a good leaving group like a halogen.

Starting from a halogenated derivative of this compound (e.g., the 6-chloro derivative), the halogen can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This is a powerful method for introducing diverse functional groups onto the pyrazine core.

Halogenated pyrazinyl acetates are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

-

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds.[4]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[7]

-

Heck, Sonogashira, and Stille Couplings: For the formation of C-C bonds with alkenes, terminal alkynes, and organostannanes, respectively.

Workflow for Cross-Coupling Reactions:

Sources

- 1. Buy Ethyl 2-(6-chloropyrazin-2-YL)acetate | 1071455-09-8 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Whitepaper: The Expanding Therapeutic Landscape of Pyrazine Derivatives: A Guide to Biological Activity and Mechanistic Evaluation

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a privileged core for designing novel therapeutic agents.[3] Derivatives of pyrazine have demonstrated a remarkable breadth of biological activities, including potent anticancer, antitubercular, antimicrobial, and anti-inflammatory effects.[4] Several pyrazine-containing molecules have successfully transitioned into clinically approved drugs, validating the scaffold's therapeutic potential.[5] This technical guide provides an in-depth exploration of the diverse pharmacological activities of pyrazine derivatives, delves into their underlying mechanisms of action, and presents standardized protocols for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

The Pyrazine Core: A Foundation for Biological Activity

The pyrazine ring's structure is fundamental to its function in drug design. As a heterocyclic aromatic compound, it is electron-deficient, which influences its interactions with biological targets. The two nitrogen atoms at the para-positions are weak bases and can act as hydrogen bond acceptors, a critical interaction for binding to the active sites of enzymes, such as protein kinases.[3] Structural modifications to the pyrazine moiety can significantly alter the pharmacological properties of the target compounds, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[3] This chemical tractability has made the pyrazine scaffold a fertile ground for developing a wide array of bioactive molecules.[6]

Spectrum of Pharmacological Activities

Research has consistently shown that pyrazine derivatives possess a wide range of biological activities.[7][8] This versatility makes them attractive candidates for addressing various unmet medical needs.

Anticancer Activity

The most extensively documented therapeutic application of pyrazine derivatives is in oncology.[3][9] These compounds combat cancer through diverse mechanisms, including the inhibition of key cellular signaling pathways, induction of apoptosis, and generation of reactive oxygen species (ROS).[10][11]

Mechanism of Action: Kinase Inhibition Protein kinases are crucial regulators of cellular processes like proliferation and apoptosis, making them prime targets for cancer therapy.[12] Many pyrazine-based molecules function as ATP-competitive kinase inhibitors, binding to the ATP pocket of the enzyme.[3]

-

Gilteritinib (Xospata®): An FDA-approved drug for relapsed/refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation.[3] It is a potent dual inhibitor of FLT3 and AXL kinases, with IC₅₀ values of 0.29 nM and 0.73 nM, respectively.[3]

-

Imidazopyrazine Derivatives: A series of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora A kinase, a key regulator of mitosis.[13]

-

Prexasertib: A pyrazine-2-carbonitrile derivative that acts as a potent CHK1 inhibitor (IC₅₀ of 1 nM) and has been evaluated in Phase II clinical trials for ovarian cancer.[3]

Mechanism of Action: Apoptosis Induction and ROS Generation Some pyrazine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). For instance, a hybrid of ligustrazine (tetramethylpyrazine) and curcumin was found to inhibit thioredoxin reductase (TrxR), leading to an accumulation of ROS in cancer cells and subsequent apoptosis.[10] This was effective in both drug-sensitive and drug-resistant lung cancer cell lines.[10]

Table 1: Selected Pyrazine Derivatives and their In Vitro Anticancer Activity

| Compound Class | Derivative Example | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Ligustrazine-Curcumin Hybrid | Compound 79 | A549 (Lung) | 0.60 - 2.85 | [10] |

| Chalcone-Pyrazine Hybrid | Compound 49 | A549 (Lung) | 0.13 | [10] |

| Chalcone-Pyrazine Hybrid | Compound 51 | MCF-7 (Breast) | 0.012 | [10] |

| Piperlongumine-Ligustrazine | Analogues 38-40 | HCT116 (Colon) | 3.19 - 8.90 | [7] |

| Resveratrol Analogue | Compound 67 | MCF-7 (Breast) | 70.9 | [10] |

Antitubercular Activity

The pyrazine derivative Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy.[14][15] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by an amidase enzyme present in Mycobacterium tuberculosis.[15] The emergence of drug-resistant TB strains has spurred the development of new pyrazine-based agents.[14][16] Researchers have synthesized novel pyrazine derivatives that show significant activity against M. tuberculosis H37Ra, with some compounds exhibiting IC₅₀ values in the low micromolar range (1.35 to 2.18 µM) and demonstrating low cytotoxicity in human cell lines.[14]

Antimicrobial and Antibacterial Activity

Beyond their antimycobacterial effects, pyrazine derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[17][18] The mechanism often involves the inhibition of essential microbial enzymes.[17] For example, molecular docking studies suggest that certain pyrazine-piperazine derivatives may inhibit GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[17]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazine Derivatives

| Derivative Class | Compound Example | Microbial Strain | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli | 16 | [18] |

| Triazolo[4,3-a]pyrazine | Compound 2e | S. aureus | 32 | [18] |

| Pyrazine-2-Carboxylic Acid | Compound P10 | C. albicans | 3.125 | [17] |

| Pyrazine-2-Carboxylic Acid | Compound P7 | P. aeruginosa | 25 | [17] |

| Pyrazine-2-Carbohydrazide | Compound PH01 | S. aureus | - (Active) | [19] |

Anti-inflammatory Activity

Pyrazine derivatives have also been investigated for their anti-inflammatory properties.[7][10] Certain paeonol derivatives incorporating a pyrazine structure showed a significant increase in inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages compared to the parent compound.[10]

Methodologies for Evaluating Biological Activity

The characterization of novel pyrazine derivatives requires robust and validated experimental protocols. As a Senior Application Scientist, I advocate for a tiered screening approach, beginning with in vitro assays to determine potency and mechanism, followed by more complex cellular and in vivo models.

Diagram: Drug Discovery Workflow for Pyrazine Derivatives

The following diagram illustrates a typical workflow for identifying and characterizing bioactive pyrazine compounds.

Caption: A streamlined workflow for pyrazine derivative drug discovery.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a foundational experiment in anticancer drug screening.

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Visually confirm the formation of purple precipitate in the control wells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring in vitro antibacterial and antifungal activity.[18]

Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of a compound, one can identify the concentration at which the compound's bacteriostatic or bactericidal activity is sufficient to inhibit growth.

Step-by-Step Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilution: Add 50 µL of the pyrazine derivative stock solution (e.g., 256 µg/mL) to the first well. Mix and transfer 50 µL to the second well, creating a 2-fold serial dilution across the plate. Discard the final 50 µL from the last well.

-

Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension and add 50 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Key Signaling Pathways and Molecular Targets

Understanding the specific molecular interactions of pyrazine derivatives is crucial for rational drug design and optimization.

Diagram: Inhibition of a Generic Kinase Signaling Pathway

Many pyrazine-based anticancer agents function by inhibiting kinases within critical cell proliferation pathways.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjpbcs.com [rjpbcs.com]

- 18. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jyoungpharm.org [jyoungpharm.org]

The Strategic Role of Ethyl 2-(pyrazin-2-yl)acetate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract